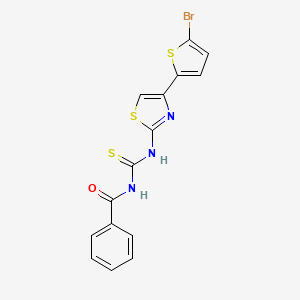

N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide

説明

N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide is a thiourea derivative featuring a thiazole core substituted with a 5-bromothiophene group at the 4-position and a carbamothioyl benzamide moiety at the 2-position. This compound’s structural uniqueness lies in its electron-rich thiophene and hydrogen-bond-capable thiourea group, making it relevant for biological and materials research. Below, we compare its structural, spectroscopic, and biological properties with analogous compounds.

特性

IUPAC Name |

N-[[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3OS3/c16-12-7-6-11(23-12)10-8-22-15(17-10)19-14(21)18-13(20)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYJEIJWIAGIBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the thiazole ring.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets quality standards.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of bromine and sulfur atoms makes it a versatile candidate for different chemical transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

科学的研究の応用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromothiophene and thiazole groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent or in the development of new therapeutic drugs. Its unique structure may interact with biological targets in ways that could be beneficial for treating various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and semiconductors. Its properties may enhance the performance of these materials in various applications.

作用機序

The mechanism by which N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide exerts its effects involves interactions with specific molecular targets. The bromothiophene and thiazole groups may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Core Modifications in Thiazole Derivatives

Key Compounds :

N-{[4-(4-Bromophenyl)thiazol-2-yl]carbamothioyl}benzamide ():

- Substitution: 4-Bromophenyl instead of 5-bromothiophen-2-yl.

- Impact: The phenyl ring lacks the sulfur atom and conjugated π-system of thiophene, reducing electron-richness and altering steric interactions. X-ray studies reveal planar geometry, with bromine influencing crystal packing .

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxy-benzamide ():

- Substitution: 2-Methoxybenzamide replaces the carbamothioyl group.

- Impact: The methoxy group enhances lipophilicity but removes hydrogen-bonding capacity compared to thiourea.

N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (): Substitution: Sulfamoyl benzamide instead of carbamothioyl.

Table 1: Structural Comparison

| Compound | Thiazole Substituent | Benzamide Group | Key Functional Features |

|---|---|---|---|

| Target Compound | 5-Bromothiophen-2-yl | Carbamothioyl | Thiourea (C=S), Bromothiophene |

| N-{[4-(4-Bromophenyl)thiazol-2-yl]...} | 4-Bromophenyl | Carbamothioyl | Bromophenyl, planar crystal structure |

| N-[4-(5-Bromothiophen-2-yl)-...] | 5-Bromothiophen-2-yl | 2-Methoxybenzamide | Methoxy (electron-donating) |

| N-(4-(4-Bromophenyl)thiazol-2-yl)-... | 4-Bromophenyl | Sulfamoyl | Polar sulfonamide |

Spectroscopic and Physicochemical Properties

Infrared Spectroscopy

- C=S Stretch : Observed at 1243–1258 cm⁻¹ in carbamothioyl derivatives (), consistent with the target compound. Bromothiophene’s electron-withdrawing effect may slightly shift this peak compared to bromophenyl analogs .

- C=O Stretch : In methoxy-substituted analogs (), the benzamide C=O appears at ~1663 cm⁻¹, whereas carbamothioyl derivatives lack this peak due to thiourea tautomerism ().

Crystallographic Data

- Target Compound: No direct data, but ’s analog with bromophenyl shows a planar thiazole ring and intermolecular N–H···S hydrogen bonding. Bromothiophene’s bulkiness may introduce torsional angles affecting packing .

NF-κB Activation ()

- N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide showed potent NF-κB activation. The sulfamoyl group’s polarity likely enhances target binding, whereas bromothiophene’s lipophilicity in the target compound may improve membrane permeability.

Antioxidant and DNA Binding ()

Urease Inhibition ()

- N-(Thiazol-2-yl)benzamide analogs with electron-withdrawing groups (e.g., bromine) show enhanced urease inhibition. The target compound’s bromothiophene may offer similar benefits .

生物活性

N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Thiazole Ring : A five-membered heterocyclic compound that contributes to the biological activity.

- Benzamide Group : Known for its role in various pharmacological effects.

- Bromothiophenyl Substituent : Enhances the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

- Enzyme Inhibition : Compounds like N-benzamides can inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : They may act as agonists or antagonists at various receptors, influencing cellular signaling pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives. For instance, compounds structurally similar to N-((4-(5-bromothiophen-2-yl)thiazol-2-yl)carbamothioyl)benzamide have shown effectiveness against viruses such as Ebola and Marburg. The structure-activity relationship (SAR) studies suggest that modifications at the thiazole or benzamide positions can enhance antiviral potency.

| Compound | % Inhibition (EBOV) | EC50 (μM) | % Inhibition (MARV) | EC50 (μM) |

|---|---|---|---|---|

| Compound A | 74% | 9.86 | 90.7 | 0.53 |

| Compound B | 57% | - | 68.8 | - |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. For example, compounds derived from similar scaffolds have demonstrated the ability to inhibit microRNA expression related to oncogenesis, particularly microRNA-21, which is implicated in several cancer types.

Case Studies

-

Ebola Virus Entry Inhibition

A study demonstrated that a series of benzamide derivatives exhibited significant inhibition of Ebola virus entry into host cells, with certain compounds achieving EC50 values below 10 μM. This suggests a promising avenue for therapeutic development against filoviruses. -

MicroRNA Inhibition

Another study focused on benzamide derivatives targeting microRNA pathways. The most potent compound in this series showed a concentration-dependent inhibition of miR-21, leading to increased apoptosis in cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。